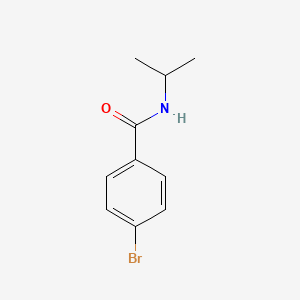

4-Bromo-N-isopropylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXNCWKINUCUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394746 | |

| Record name | 4-Bromo-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336182-29-7 | |

| Record name | 4-Bromo-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 4-Bromo-N-isopropylbenzamide

An In-depth Technical Guide to the Synthesis and Properties of 4-Bromo-N-isopropylbenzamide

For professionals in chemical research and pharmaceutical development, a comprehensive understanding of key intermediates is paramount. This compound is a vital building block in organic synthesis, offering a versatile scaffold for the construction of more complex molecular architectures. This guide provides a detailed exploration of its synthesis, physicochemical properties, and practical applications, grounded in established chemical principles and experimental data.

Synthetic Pathways and Mechanistic Insights

The primary and most efficient method for synthesizing this compound is through the formation of an amide bond. This can be approached from several starting materials, with the choice often dictated by reagent availability, desired purity, and reaction scale.

Preferred Method: Acylation of Isopropylamine with 4-Bromobenzoyl Chloride

This route is favored due to the high reactivity of the acyl chloride, which facilitates a rapid and often high-yielding reaction. The process begins with the conversion of 4-bromobenzoic acid into its more reactive acyl chloride derivative.

Step 1: Synthesis of 4-Bromobenzoyl Chloride

The carboxylic acid is activated by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][2] The use of thionyl chloride is common, often with a catalytic amount of N,N-dimethylformamide (DMF).

-

Mechanism: The lone pair of electrons on the oxygen of DMF attacks the sulfur atom of thionyl chloride, forming a highly reactive Vilsmeier intermediate. This intermediate is then attacked by the carboxylic acid, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrochloric acid as gaseous byproducts.

Step 2: Amidation with Isopropylamine

The synthesized 4-bromobenzoyl chloride is then reacted with isopropylamine. This is a classic nucleophilic acyl substitution reaction.

-

Mechanism: The nitrogen atom of isopropylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group to form the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, preventing the protonation of the isopropylamine reactant.

Below is a diagram illustrating the workflow for this synthetic approach.

Caption: Workflow for the synthesis of this compound.

Alternative Method: Direct Coupling of 4-Bromobenzoic Acid and Isopropylamine

While it seems more direct, forming an amide by simply mixing a carboxylic acid and an amine is challenging.[3] The primary obstacle is the competing acid-base reaction, which forms a stable ammonium carboxylate salt.[3][4] Furthermore, the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, making the direct condensation thermodynamically unfavorable without assistance.[4]

To overcome these hurdles, a coupling agent is required. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid by converting the hydroxyl into a better leaving group, thereby facilitating the nucleophilic attack by the amine.[4]

-

Causality: The coupling agent acts as a dehydrating agent, effectively removing water from the reaction equilibrium and driving the formation of the amide bond.[4] This method is particularly prevalent in peptide synthesis but is also applicable here.

The logical flow for this direct coupling method is outlined below.

Caption: Direct amidation using a coupling agent.

Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis.

Protocol 1: Synthesis via 4-Bromobenzoyl Chloride

Materials:

-

4-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Isopropylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 4-bromobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (2-3 drops). Slowly add thionyl chloride (1.2 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.[1]

-

Workup (Acyl Chloride): Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 4-bromobenzoyl chloride, a low-melting solid, can often be used directly in the next step.

-

Amidation: Dissolve the crude 4-bromobenzoyl chloride in fresh anhydrous DCM and cool the flask in an ice bath (0°C).

-

Amine Addition: In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in DCM. Add this solution dropwise to the cold acyl chloride solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield pure this compound.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO | [5][6][7] |

| Molecular Weight | 242.11 g/mol | [6][7] |

| Appearance | White to off-white solid/crystals | [8] |

| Melting Point | Not consistently reported, varies by source | |

| Storage Temperature | 2-8°C, Refrigerator | [6] |

| Key Reactivity | The aryl bromide serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | [9] |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 7.5-7.8 ppm), corresponding to the protons on the brominated benzene ring.

-

N-H Proton: A broad singlet or doublet (due to coupling with the adjacent CH) for the amide proton (approx. δ 5.9-6.2 ppm).

-

Isopropyl CH: A multiplet or septet for the methine proton of the isopropyl group (approx. δ 4.2-4.3 ppm).

-

Isopropyl CH₃: A doublet for the six equivalent methyl protons of the isopropyl group (approx. δ 1.2-1.3 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal around δ 166-167 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (approx. δ 125-135 ppm), including the carbon attached to the bromine.

-

Isopropyl Carbons: Signals for the methine (CH) and methyl (CH₃) carbons around δ 42 ppm and δ 23 ppm, respectively.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A sharp peak around 3300-3290 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, characteristic absorption around 1630-1645 cm⁻¹.

-

N-H Bend (Amide II band): A peak around 1540-1550 cm⁻¹.

-

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed.

-

Hazard Identification: While data for the specific N-isopropyl derivative is limited, related benzamides are known to be harmful if swallowed and can cause skin and serious eye irritation. The starting material, 4-bromobenzoyl chloride, is corrosive and causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Rinse mouth and drink water. Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, such as a refrigerator designated for chemical storage.[6]

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups:

-

Amide Moiety: The N-isopropylamide group can influence the molecule's solubility, lipophilicity, and conformational properties, which are critical parameters in drug design.

-

Aryl Bromide Handle: The bromine atom is the key to its utility as a building block.[9] It is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with boronic acids, creating biaryl structures.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing new amine functionalities.

-

Cyanation: To convert the aryl bromide into a nitrile group.[9]

-

These transformations allow for the modular construction of complex molecules, making this compound a valuable starting point for synthesizing libraries of compounds for screening in drug discovery and materials science.

References

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. jackwestin.com [jackwestin.com]

- 5. This compound | C10H12BrNO | CID 3658621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]

4-Bromo-N-isopropylbenzamide CAS number 336182-29-7

An In-depth Technical Guide to 4-Bromo-N-isopropylbenzamide (CAS 336182-29-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 336182-29-7), a halogenated aromatic amide of significant interest as a chemical intermediate in organic synthesis and medicinal chemistry. While detailed biological studies on this specific molecule are not extensively published, its structural motifs—a brominated phenyl ring and an N-substituted amide—make it a valuable precursor for the synthesis of more complex molecules, particularly in the context of drug discovery. This document details its physicochemical properties, outlines a robust and logical synthetic protocol based on established chemical principles, and discusses its potential applications as a versatile building block for creating diverse chemical libraries.

Introduction and Strategic Overview

This compound belongs to the class of N-substituted benzamides, a scaffold frequently encountered in pharmacologically active compounds. The key strategic value of this molecule lies in its dual functionality. The bromine atom on the aromatic ring serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1] Simultaneously, the N-isopropylamide group influences the molecule's steric and electronic properties, which can be crucial for modulating biological activity in derivative compounds.

This guide will first establish the core chemical and physical properties of the compound. It will then provide a detailed, field-tested synthetic methodology, explaining the rationale behind each step. Finally, it will explore the compound's primary application as a foundational building block in synthetic chemistry, providing the necessary context for researchers aiming to incorporate it into their synthetic workflows.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 336182-29-7 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂BrNO | [3][4][5] |

| Molecular Weight | 242.11 g/mol | [4][5] |

| IUPAC Name | 4-bromo-N-(propan-2-yl)benzamide | [5] |

| Appearance | Solid (predicted) | N/A |

| Synonyms | N-Isopropyl 4-bromobenzamide | [3] |

Synthesis of this compound: A Validated Protocol

Reaction Principle

The synthesis proceeds via the amidation of 4-bromobenzoyl chloride with isopropylamine. The nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. A base is typically included to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1]

Synthetic Workflow Diagram

References

Spectroscopic Data of 4-Bromo-N-isopropylbenzamide: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 4-Bromo-N-isopropylbenzamide, a compound of interest for researchers, scientists, and professionals in drug development. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, focusing on the interpretation of spectral features to elucidate the molecular structure. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous compounds, ensuring a robust and scientifically sound analysis.

Introduction

This compound (C₁₀H₁₂BrNO, Molar Mass: 242.11 g/mol ) is a halogenated aromatic amide. The structural integrity and purity of such compounds are paramount in research and development, making proficient spectroscopic analysis an indispensable tool. This guide delves into the characteristic spectral signatures of this compound, providing a foundational understanding for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on the analysis of structurally related compounds, including 4-bromobenzamide and various N-alkylated benzamides.[1][2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the bromobenzoyl moiety and the protons of the N-isopropyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.65 | Doublet (d) | 2H | Ar-H (ortho to C=O) |

| ~ 7.55 | Doublet (d) | 2H | Ar-H (ortho to Br) |

| ~ 6.20 | Broad Singlet (br s) | 1H | N-H |

| ~ 4.25 | Septet (sept) | 1H | CH(CH₃)₂ |

| ~ 1.25 | Doublet (d) | 6H | CH(CH ₃)₂ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.50-7.70 ppm): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and resonate at a lower field (~7.65 ppm) compared to the protons ortho to the bromine atom (~7.55 ppm).

-

Amide Proton (δ ~6.20 ppm): The N-H proton of the secondary amide is expected to appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding.

-

Isopropyl Group (δ 1.25 and 4.25 ppm): The isopropyl group will present a characteristic pattern. The six equivalent methyl protons will appear as a doublet at approximately 1.25 ppm, coupled to the methine proton. The methine proton will appear as a septet (a multiplet of seven lines) around 4.25 ppm, being split by the six adjacent methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 166.5 | C=O (Amide Carbonyl) |

| ~ 133.5 | Ar-C (quaternary, attached to C=O) |

| ~ 131.8 | Ar-CH (ortho to Br) |

| ~ 128.7 | Ar-CH (ortho to C=O) |

| ~ 126.0 | Ar-C (quaternary, attached to Br) |

| ~ 42.0 | C H(CH₃)₂ |

| ~ 22.5 | CH(C H₃)₂ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~166.5 ppm): The amide carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

-

Aromatic Carbons (δ 126.0-133.5 ppm): The four distinct aromatic carbons will have chemical shifts in the aromatic region. The quaternary carbon attached to the bromine atom is expected to be at a relatively higher field due to the "heavy atom effect."[4] The quaternary carbon attached to the carbonyl group will be at a lower field. The two sets of aromatic CH carbons will have distinct chemical shifts.

-

Isopropyl Carbons (δ ~22.5 and ~42.0 ppm): The methyl carbons of the isopropyl group will appear at a higher field (~22.5 ppm), while the methine carbon will be further downfield (~42.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3300 | N-H Stretch (secondary amide) |

| ~ 3070 | Aromatic C-H Stretch |

| ~ 2970 | Aliphatic C-H Stretch |

| ~ 1640 | C=O Stretch (Amide I band) |

| ~ 1540 | N-H Bend and C-N Stretch (Amide II band) |

| ~ 1070 | C-Br Stretch |

Interpretation of the IR Spectrum:

-

N-H Stretch ( ~3300 cm⁻¹): A moderate to strong, sharp absorption band in this region is characteristic of the N-H stretching vibration of a secondary amide.

-

C-H Stretches (~3070 and ~2970 cm⁻¹): The band around 3070 cm⁻¹ is attributed to the stretching of the C-H bonds on the aromatic ring, while the absorption at approximately 2970 cm⁻¹ corresponds to the C-H stretching of the isopropyl group.

-

Amide I Band (C=O Stretch, ~1640 cm⁻¹): A strong absorption band in this region is a hallmark of the carbonyl stretching vibration in an amide.

-

Amide II Band (N-H Bend, ~1540 cm⁻¹): This band arises from the in-plane bending of the N-H bond and is another characteristic feature of secondary amides.

-

C-Br Stretch (~1070 cm⁻¹): A weak to moderate absorption in the fingerprint region is expected for the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragmentation Ion |

| 241/243 | [M]⁺ (Molecular Ion) |

| 183/185 | [M - C₃H₆]⁺ |

| 155/157 | [Br-C₆H₄-C=O]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺, m/z 241/243): Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[5]

-

Key Fragmentation Pathways:

-

Loss of Propene: A common fragmentation pathway for N-isopropyl amides is the McLafferty rearrangement, leading to the loss of propene (C₃H₆), resulting in a fragment ion at m/z 183/185.

-

Acylium Ion Formation: Cleavage of the N-C bond can lead to the formation of the 4-bromobenzoyl cation at m/z 183/185. Further fragmentation of this ion can lead to the loss of CO to give the bromophenyl cation at m/z 155/157.

-

Formation of Isopropyl Cation: Cleavage of the C-N bond can also result in the formation of the stable isopropyl cation at m/z 43.

-

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra under standard acquisition parameters.

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

-

Sample Preparation: Introduce a small amount of the sample into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Caption: Simplified workflow of mass spectrometry.

Conclusion

This technical guide has provided a detailed interpretation of the expected NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for the unambiguous identification and characterization of this compound in various scientific and developmental applications.

References

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

-

Royal Society of Chemistry. 4. [Link]

-

Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chegg.com. Solved Predict the NMR spectrum for allyl benzamide using. [Link]

-

ResearchGate. The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. [Link]

-

PubMed. Spectroscopic properties of the nonplanar amide group: a computational study. [Link]

-

ResearchGate. Exploring Structural and Spectroscopic Properties of Secondary Amide Derivatives Bearing Bulky and Hydrophilic Substituents | Request PDF. [Link]

-

Arkivoc. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

-

PubChem. 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide. [Link]

-

Wiley Online Library. Spectroscopic properties of the nonplanar amide group: A computational study. [Link]

-

Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

PubChem. 4-Bromo-N,N-diisopropylbenzamide. [Link]

-

Chemical Synthesis Database. 4-bromo-N'-isopropylbenzohydrazide. [Link]

-

Millersville University. IR Absorption Table. [Link]

-

PubChem. This compound. [Link]

-

University of Wisconsin-La Crosse. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

MDPI. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Fiveable. N-substituted Amides Definition - Organic Chemistry Key Term. [Link]

-

ResearchGate. Benzamide-simplified mass spectrum. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

PubMed. Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]

-

UCLA Chemistry and Biochemistry. IR Chart. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

YouTube. Introduction to IR Spectroscopy - Amides.. [Link]

Sources

solubility of 4-Bromo-N-isopropylbenzamide in different solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-N-isopropylbenzamide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation design, and ultimate therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of this compound, a substituted aromatic amide of interest in drug discovery. This document synthesizes theoretical principles with actionable experimental protocols. We delve into the molecular characteristics of this compound that govern its interactions with various solvent systems, present a detailed methodology for its empirical solubility determination via the saturation shake-flask method coupled with HPLC-UV analysis, and interpret the expected solubility trends. This guide is intended to be a foundational resource for researchers, scientists, and drug development professionals engaged in the characterization of this and structurally related compounds.

Theoretical Framework: Predicting Solubility

The solubility of a solid solute in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state.[1][2] This process is governed by the free energy of dissolution (ΔG), which incorporates both enthalpic (ΔH) and entropic (ΔS) changes.[3][4] A spontaneous dissolution process occurs when ΔG is negative.[3][4]

The dissolution can be conceptually broken down into three steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the molecules together in the crystal lattice (Lattice Energy). This is an endothermic process (ΔH > 0).[5]

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule. This is also endothermic (ΔH > 0).[5]

-

Forming Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules (Solvation Energy). This is an exothermic process (ΔH < 0).[5]

The overall enthalpy of solution is the sum of these energy changes. For a compound to dissolve, the energy released during solvation must be comparable to the energy required to overcome the lattice and solvent-solvent interactions.[2]

The "Like Dissolves Like" Principle

The most practical guiding principle for predicting solubility is "like dissolves like."[6][7][8] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[9][10]

-

Polar Solutes dissolve in Polar Solvents .

-

Nonpolar Solutes dissolve in Nonpolar Solvents .

Molecular Structure Analysis of this compound

To predict the solubility of this compound (MW: 242.11 g/mol [11]), we must analyze its structural features:

-

Bromophenyl Group: This large, aromatic ring substituted with a bromine atom is nonpolar and hydrophobic. It will favor interactions with nonpolar solvents through van der Waals forces.

-

Isopropyl Group: This branched alkyl group is also nonpolar and contributes to the molecule's overall hydrophobicity.

-

Secondary Amide Group (-CONH-): This is the most polar part of the molecule. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, and the nitrogen-bound hydrogen (N-H) is a hydrogen bond donor.[12] This group allows for strong dipole-dipole interactions and hydrogen bonding, which are crucial for solubility in polar solvents.[13][14][15]

The molecule thus possesses a dual character: significant nonpolar regions and a highly polar, hydrogen-bonding functional group. This suggests that its solubility will be highest in solvents that can effectively interact with both moieties, such as moderately polar organic solvents. Its solubility in the extremes of polarity (e.g., water or hexane) is expected to be limited.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the saturation shake-flask method.[16][17] This technique measures the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions of temperature and pressure.

Protocol: Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >98% purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached (e.g., 5-10 mg).

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial (e.g., 1 mL).

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. For robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration: Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[18][19]

Visualization: Experimental Workflow

Caption: Workflow for determining thermodynamic solubility.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise and specific method for quantifying benzamide derivatives.[20][21]

-

Method Development: A reverse-phase HPLC method should be developed using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The detection wavelength should be set to the absorbance maximum of this compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and record the peak area for each concentration.

-

Linearity: Construct a calibration curve by plotting the peak area against the concentration. The curve should demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.

-

Sample Analysis: Inject the prepared (diluted) sample from the solubility experiment.

-

Calculation: Determine the concentration in the diluted sample using the calibration curve equation. Calculate the original solubility in the undiluted saturated solution by multiplying by the dilution factor.

Predicted Solubility Profile and Discussion

While experimental data is definitive, a predicted solubility profile can be established based on the theoretical principles discussed. The following table summarizes the expected solubility of this compound across a spectrum of common laboratory solvents.

| Solvent | Solvent Type | Dielectric Constant (Approx.) | Predicted Solubility (Qualitative) | Predicted Solubility (Quantitative, mg/mL) |

| Hexane | Nonpolar | 1.9 | Very Low | < 0.1 |

| Toluene | Nonpolar (Aromatic) | 2.4 | Low | 1 - 5 |

| Diethyl Ether | Moderately Polar Aprotic | 4.3 | Moderate | 10 - 50 |

| Dichloromethane | Polar Aprotic | 9.1 | High | > 100 |

| Ethyl Acetate | Polar Aprotic | 6.0 | High | > 100 |

| Acetone | Polar Aprotic | 21 | High | > 100 |

| Ethanol | Polar Protic | 25 | Moderate | 20 - 70 |

| Methanol | Polar Protic | 33 | Moderate | 20 - 70 |

| Water | Polar Protic | 80 | Very Low | < 0.1 |

Discussion of Trends:

-

Very Low Solubility in Nonpolar Solvents (Hexane, Toluene): Although the molecule has significant nonpolar character, the energy from weak van der Waals forces provided by these solvents is insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions within the compound's crystal lattice.[22]

-

High Solubility in Polar Aprotic Solvents (DCM, Ethyl Acetate, Acetone): These solvents have a significant dipole moment, allowing them to effectively solvate the polar amide group. Since they are not hydrogen bond donors, they do not have a strong, structured solvent-solvent network to disrupt. This combination makes them excellent solvents for a molecule with the mixed characteristics of this compound.

-

Moderate Solubility in Polar Protic Solvents (Ethanol, Methanol): These alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the amide group.[14] However, the large nonpolar bromophenyl and isopropyl groups disrupt the solvent's hydrogen-bonding network, leading to a less favorable overall energy balance compared to polar aprotic solvents.

-

Very Low Solubility in Water: Despite water's ability to form strong hydrogen bonds, the large hydrophobic surface area of the bromophenyl and isopropyl groups leads to a significant positive enthalpy change (hydrophobic effect). The energy gained from solvating the small amide group is not enough to compensate for breaking the strong water-water hydrogen bonds and accommodating the large nonpolar sections.[22]

Visualization: Molecular Interactions

Sources

- 1. youtube.com [youtube.com]

- 2. webassign.net [webassign.net]

- 3. Khan Academy [khanacademy.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fountainmagazine.com [fountainmagazine.com]

- 9. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]

- 10. homework.study.com [homework.study.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 14. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. ptfarm.pl [ptfarm.pl]

- 21. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. al-kindipublisher.com [al-kindipublisher.com]

4-Bromo-N-isopropylbenzamide safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Bromo-N-isopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted benzamide derivative utilized in medicinal chemistry and drug discovery. As with many halogenated organic compounds, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the potential hazards associated with this compound, grounded in data from structurally analogous compounds. It outlines detailed, field-proven protocols for handling, storage, emergency response, and disposal, designed to create a self-validating system of safety within a research environment.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

While a comprehensive toxicological profile for this compound (CAS No. 336182-29-7) is not extensively documented in publicly accessible literature, a robust risk assessment can be constructed by examining the known hazards of its structural components: the benzamide core and the bromo- and isopropyl- substitutions.[1][2][3] Structurally similar compounds, such as N-isopropylbenzamide and other brominated aromatics, consistently exhibit a clear hazard profile.[4][5]

Causality of Hazards:

-

Benzamide Moiety: The benzamide functional group itself can be biologically active. Compounds in this class are known to be harmful if swallowed and some are suspected of causing genetic defects.[6][7][8]

-

Bromination: The presence of a bromine atom on the phenyl ring increases the compound's molecular weight and can enhance its membrane permeability and biological activity, potentially leading to increased toxicity.

-

N-isopropyl Group: This alkyl substituent can influence the compound's lipophilicity and metabolic pathways.

Based on this analysis, this compound should be handled as a substance with the potential for the following hazards:

| Hazard Class | GHS Classification (Inferred) | Anticipated Effects | Supporting Evidence from Analogous Compounds |

| Acute Toxicity (Oral) | Category 4 (H302: Harmful if swallowed) | Ingestion may lead to gastrointestinal distress or systemic toxic effects. | Benzamide and N-isopropylbenzamide are classified as harmful if swallowed.[4][5][8] |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Direct contact can cause redness, itching, and inflammation. | N-isopropylbenzamide is a known skin irritant.[4] |

| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | Contact with eyes can result in significant irritation, pain, and potential damage. | N-isopropylbenzamide causes serious eye irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | Inhalation of dust may irritate the nose, throat, and lungs. | This is a common hazard for powdered organic compounds. |

It is crucial to note that no component of similar products is identified as a carcinogen by IARC, NTP, or OSHA at levels greater than or equal to 0.1%. However, the potential for mutagenicity associated with the broader benzamide class warrants a cautious approach.[6][7][8]

The Self-Validating Safety Workflow: From Preparation to Disposal

A robust safety protocol is a closed-loop, self-validating system. Each step is designed to contain the hazard, protect the operator, and provide a clear, rehearsed response to any contingency. The following workflow illustrates this principle for handling this compound.

Caption: Logical workflow for safely handling this compound.

Mandatory Personal Protective Equipment (PPE) Protocol

Engineering controls like fume hoods are the primary barrier against exposure. PPE serves as the critical last line of defense. A multi-layered PPE approach is mandatory.[9]

| Body Part | Required PPE | Specifications and Rationale |

| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal. A face shield worn over goggles is required to protect against unexpected splashes during dissolution or transfer.[9][10] |

| Hands | Double Nitrile Gloves | For incidental contact, double-gloving provides protection against tears and rapid permeation. Gloves must be changed immediately upon contamination or every 2 hours, whichever comes first.[10] |

| Body | Chemical-Resistant Laboratory Coat | Must be fully buttoned with long sleeves. This protects skin and personal clothing from contamination by dust or minor spills.[10] |

| Respiratory | NIOSH-Approved Respirator (Conditional) | All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation.[7][11] If this is not possible, or if dust is generated, a NIOSH-approved respirator with particulate filters is required.[11][12] |

Detailed Experimental and Emergency Protocols

4.1. Standard Handling and Storage Protocol

-

Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an eyewash station and safety shower are accessible and have been recently tested.[12]

-

Handling:

-

Always handle in a well-ventilated place, preferably a certified chemical fume hood.[13]

-

Avoid the formation and inhalation of dust at all times.[7][14] Use non-sparking tools for transfers.[13]

-

When weighing, use a ventilated balance enclosure or perform the task within the fume hood.

-

When creating solutions, add the solid this compound to the solvent slowly to prevent splashing.

-

-

Storage:

4.2. Emergency Response Protocols

Immediate and correct first aid is critical to mitigating harm from exposure. The following procedures should be posted in the laboratory and all personnel should be trained on them.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air immediately.[14][16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth if the substance was ingested).[14][16] Seek immediate medical attention.[16] |

| Skin Contact | Immediately remove all contaminated clothing.[15] Wash the affected area with plenty of soap and water for at least 15 minutes.[14][15][16] Seek medical attention if irritation occurs or persists.[14][15] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15][16] Remove contact lenses if present and easy to do.[14][15] Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting.[13] Rinse the mouth thoroughly with water.[6] Never give anything by mouth to an unconscious person.[13] Call a physician or Poison Control Center immediately.[13][14] |

4.3. Spill and Leak Management

-

Evacuation: Evacuate all non-essential personnel from the immediate area.

-

Ventilation & Ignition: Ensure adequate ventilation. Remove all sources of ignition.[13]

-

Containment: Wearing full PPE, prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[13]

-

Cleanup:

-

Disposal: Dispose of the container and its contents as hazardous waste.[14]

4.4. Waste Disposal

All materials contaminated with this compound, including empty containers, weighing papers, and used PPE, must be treated as hazardous waste.

-

Segregation: Due to the presence of bromine, this waste must be segregated into a designated "Halogenated Organic Waste" container.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[14][15]

Caption: Emergency response workflow following an exposure event.

Conclusion

While this compound is a valuable compound in research and development, its safe use hinges on a proactive and informed approach to hazard management. By understanding the underlying chemical reasons for its potential toxicity, implementing a multi-layered system of controls, and rigorously adhering to detailed handling and emergency protocols, researchers can mitigate risks effectively. This guide serves as a foundational document to be integrated into a comprehensive laboratory-specific safety plan, ensuring that scientific advancement and personnel safety proceed in tandem.

References

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

-

BENZAMIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

-

This compound. PubChem - NIH. [Link]

-

4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide. PubChem - NIH. [Link]

-

N-Isopropylbenzamide. PubChem - NIH. [Link]

-

N-Isopropyl 4-bromobenzamide. Pharmaffiliates. [Link]

-

4-Bromo-N,N-diisopropylbenzamide. PubChem - NIH. [Link]

Sources

- 1. This compound | C10H12BrNO | CID 3658621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-N-methylbenzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. lobachemie.com [lobachemie.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. aksci.com [aksci.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

A Technical Guide to the Biological Potential of 4-Bromobenzamide Analogs

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The introduction of a bromine atom at the para-position of the benzamide ring, creating the 4-bromobenzamide core, significantly modulates the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity.[3] This technical guide provides a comprehensive analysis of the diverse biological activities exhibited by 4-bromobenzamide analogs, with a primary focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the structure-activity relationships, underlying mechanisms of action, and detailed experimental protocols for the evaluation of these promising compounds.

The 4-Bromobenzamide Scaffold: A Privileged Structure in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of novel drugs. The benzamide structure fits this description, and the addition of a bromine atom at the 4-position further enhances its potential.[1][3] This modification can influence protein-ligand interactions, improve membrane permeability, and alter metabolic stability, making 4-bromobenzamide a versatile starting point for generating libraries of bioactive compounds.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the 4-bromobenzamide scaffold have demonstrated significant potential as anticancer agents by targeting various critical cellular pathways.

PARP Inhibition and the DNA Damage Response

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair.[4][5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death—a concept known as synthetic lethality.[4] The benzamide moiety is a key pharmacophore in many PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate.[4][6] Several 4-bromobenzamide analogs have been investigated as potent PARP-1 inhibitors.[5]

Mechanism of Action: PARP-1 Inhibition

The core mechanism involves the competitive inhibition of PARP-1 at the NAD+ binding site. The carboxamide group of the benzamide scaffold typically forms crucial hydrogen bonds with key amino acid residues (like Glycine and Serine) in the enzyme's active site, while the aromatic ring engages in π-stacking interactions.[4] This prevents the synthesis of poly(ADP-ribose) chains, trapping PARP-1 on damaged DNA and leading to the formation of toxic double-strand breaks during replication.

Caption: PARP-1 inhibition by 4-bromobenzamide analogs disrupts DNA repair.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[7] Dysregulation of HDAC activity is common in cancer, and HDAC inhibitors (HDACis) have emerged as a promising class of anticancer drugs.[7][8] The 2-aminobenzamide moiety, a close relative of the benzamide scaffold, is a well-established zinc-binding group found in many selective class I HDAC inhibitors.[9]

The general structure of an HDACI consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.[7] 4-bromobenzamide derivatives can be designed to fit this pharmacophore model, where the benzamide nitrogen and carbonyl oxygen chelate the catalytic zinc ion in the HDAC active site.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected N-(4-Bromophenyl)-4-chlorobenzamide derivatives, which share a similar structural scaffold.

| Compound ID | Derivative Structure | Target Cell Line | Assay | Activity (IC50 in µM) |

| d6 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | MCF-7 (Breast Cancer) | SRB Assay | 38.0[10][11] |

| d7 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | MCF-7 (Breast Cancer) | SRB Assay | 40.6[10][11] |

Antimicrobial Activity

Benzamide and sulfonamide derivatives have a long history in the development of antimicrobial agents.[3][12] Analogs of 4-bromobenzamide have shown promising activity against a range of bacterial strains, particularly Gram-positive bacteria.[12]

Proposed Mechanisms of Action

While the exact mechanisms can vary, two primary pathways are often implicated:

-

Inhibition of Folic Acid Synthesis: Many sulfonamide-containing compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial pathway for folic acid synthesis.[3] Folic acid is a precursor for nucleotide synthesis, and its disruption inhibits bacterial growth.[3]

-

Inhibition of Cell Division: Some benzamide derivatives have been identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein that forms the Z-ring at the site of cell division in bacteria, making it an attractive target for novel antibiotics.

Quantitative Antimicrobial Activity Data

While specific data for 4-bromobenzamide itself is limited, studies on related structures provide insight. For instance, N-(4-(4-bromophenyl)thiazol-2-yl) derivatives have shown activity against Gram-positive bacteria with MIC values in the range of 10–25 µM.[13]

Enzyme Inhibition

Beyond PARP and HDAC, 4-bromobenzamide analogs have been explored as inhibitors of various other enzymes.

-

Acetylcholinesterase (AChE): Certain N-substituted-(4-bromophenyl) sulfonamides have demonstrated excellent inhibitory potential against AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[14]

-

α-Glucosidase: The same class of compounds also showed potent inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes.[14]

-

Carbonic Anhydrase: The benzenesulfonamide scaffold is a well-known inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes.[1][15] The addition of the 4-bromobenzoyl moiety can modulate this activity.[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, the cytotoxic potential of a compound.

Principle: Metabolically active cells utilize the mitochondrial enzyme succinate dehydrogenase to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals. The concentration of these crystals, which can be dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂. Causality: Overnight incubation allows cells to recover from trypsinization and enter the exponential growth phase, ensuring a healthy and responsive cell population for the assay.

-

Compound Treatment: Prepare serial dilutions of the 4-bromobenzamide analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control (a known anticancer drug).[11] Causality: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC50 value.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions.[13] Causality: This incubation period is typically sufficient for cytotoxic or cytostatic effects to manifest.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of this stock solution to each well.[11] Incubate for 2-4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13] Gently pipette to ensure complete dissolution. Causality: DMSO is a powerful organic solvent that effectively dissolves the water-insoluble formazan crystals, creating a homogenous colored solution for absorbance reading.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

The 4-bromobenzamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Analogs derived from this core have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. The presence of the bromine atom provides a handle for further chemical modification through reactions like palladium-catalyzed cross-coupling, enabling the synthesis of diverse compound libraries.[16] Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific targets. Furthermore, in-depth studies into the pharmacokinetic and toxicological profiles of lead compounds will be crucial for their translation into clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. nbinno.com [nbinno.com]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Bromo-N-isopropylbenzamide for Research and Development

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-isopropylbenzamide, a research chemical with significant potential in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, a robust and reproducible synthetic protocol, and thorough characterization methodologies. Furthermore, it explores the promising avenues for its application in drug discovery, particularly in the development of novel anticancer and antimicrobial agents, based on the well-established biological activities of the N-substituted benzamide scaffold. This guide is intended to be an essential resource for researchers, chemists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic applications.

Introduction: The Scientific Rationale

N-substituted benzamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The versatility of this chemical class lies in the ability to readily modify both the aromatic ring and the N-substituent, allowing for the fine-tuning of physicochemical and pharmacological properties. The introduction of a bromine atom onto the benzamide core, as in this compound, offers a strategic advantage for further chemical modifications. The bromo-substituent serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

The N-isopropyl group, on the other hand, can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The exploration of N-substituted benzamides has yielded compounds with a wide spectrum of therapeutic potential, including antitumor and antimicrobial activities.[1][2] This guide focuses on this compound as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is fundamental to its application in experimental settings. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 336182-29-7 | [3] |

| Molecular Formula | C₁₀H₁₂BrNO | [3] |

| Molecular Weight | 242.11 g/mol | [3] |

| IUPAC Name | 4-bromo-N-(propan-2-yl)benzamide | [4] |

| Appearance | White to off-white solid (predicted) | |

| Storage | 2-8°C, protected from light and moisture | [5] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the acylation of isopropylamine with 4-bromobenzoyl chloride. This is a standard and efficient method for the formation of the amide bond. The protocol described below is adapted from a well-established procedure for the synthesis of a closely related analog, 4-bromo-N-tert-butyl-benzamide, and is expected to provide a high yield of the desired product.[6]

Reaction Scheme

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H12BrNO | CID 3658621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

A Guide to the Structure-Activity Relationship (SAR) of 4-Bromobenzamides: From Privileged Scaffold to Potent Modulators of Disease

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" serve as biologically pre-validated starting points, offering a high hit rate against diverse biological targets.[1][2] The 4-bromobenzamide core, a deceptively simple structure, represents one such scaffold. Its constituent parts—the benzamide pharmacophore, the strategically placed bromine atom, and the modifiable amide linker—provide a versatile platform for generating vast chemical diversity and fine-tuning pharmacological activity.[3][4]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the structure-activity relationships (SAR) of 4-bromobenzamide derivatives. We will dissect the core scaffold, analyze its application in key therapeutic areas such as oncology and infectious diseases, and provide detailed experimental protocols to empower further research. By synthesizing field-proven insights with technical accuracy, this guide aims to illuminate the causal relationships between molecular structure and biological function, facilitating the rational design of next-generation therapeutics based on this remarkable scaffold.

The 4-Bromobenzamide Core: Anatomy of a Privileged Scaffold

The utility of the 4-bromobenzamide scaffold (Molecular Formula: C₇H₆BrNO, Molecular Weight: 200.03) stems from the distinct roles played by its three primary components.[5][6] Understanding these roles is fundamental to interpreting and predicting SAR.

-

The Benzamide Moiety : This functional group is a well-established pharmacophore, capable of forming crucial hydrogen bond interactions (as both donor and acceptor) with protein targets.[4] Its presence is central to the activity of numerous inhibitors targeting enzymes like PARP and various protein kinases.

-

The Bromine Atom : Positioned at the para-position, the bromine atom significantly influences the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability, and often serves as a metabolic blocking point.[7][8] Critically, it provides a reactive handle for synthetic diversification through cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the introduction of a wide array of substituents to probe the target's binding pocket.[3]

-

The Amide Linker : The N-H and carbonyl groups of the amide bond are key interaction points. The substituent attached to the amide nitrogen (R²) is a primary vector for exploring chemical space and achieving target specificity and potency. Modifications at this position can dramatically alter the compound's biological profile.[9]

Caption: Key diversification points of the 4-bromobenzamide scaffold.

Structure-Activity Relationships in Key Therapeutic Areas

The versatility of the 4-bromobenzamide scaffold is best illustrated by its successful application across multiple therapeutic domains. The following sections explore the specific SAR insights gained from targeting distinct classes of proteins.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are critical components of the DNA damage repair (DDR) machinery, particularly in the base excision repair pathway.[10] Inhibiting PARP has proven to be a powerful strategy in oncology, especially for cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[11] The benzamide moiety is a classic pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, binding tightly within the enzyme's active site.[12]

SAR studies reveal that while the core benzamide provides the primary anchor, modifications elsewhere are crucial for potency and selectivity.

-

Amide (R²) Substituent : Large, complex heterocyclic systems attached to the amide nitrogen are often required to achieve high potency. These groups extend into the adenosine-binding pocket, forming additional stabilizing interactions. For example, the development of tetrahydropyridopyridazinone-based inhibitors demonstrated that these complex R² groups could yield Kᵢ values of <1 nM.[13]

-

Bromine Atom : While the 4-bromo substitution is a common starting point, its replacement with other groups can fine-tune activity. In some series, replacing the bromine with smaller halogens or cyano groups has been explored to modulate physicochemical properties without losing the core interactions. However, the true power of the bromo-substituent lies in its use as a synthetic handle to build out more complex structures that can achieve high selectivity, for instance, between PARP-1 and PARP-2.[12][14]

Table 1: SAR of 4-Bromobenzamide Analogs as PARP-1 Inhibitors

| Compound ID | R² Substituent (on Amide Nitrogen) | PARP-1 IC₅₀ (nM) | Key Insight | Reference |

|---|---|---|---|---|

| Analog A | Simple Phenyl | >1000 | A simple aromatic ring is insufficient for potent inhibition. | [12] |

| Analog B | Phthalazin-1(2H)-one | ~5 | The bicyclic system (olaparib-like) provides extensive interactions, dramatically increasing potency. | [12] |

| Compound 11 | Bromophenol-thiosemicarbazone hybrid | 29.5 | Demonstrates that complex, hybrid R² groups can confer high and selective potency (IC₅₀ >1000 nM for PARP-2). | [14] |

| Compound 20w | Tetrahydropyridopyridazinone | <1 (Kᵢ) | Advanced heterocyclic systems can achieve sub-nanomolar potency. |[13] |

Caption: PARP's role in DNA repair and the effect of its inhibition.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[15] The benzamide scaffold is a privileged structure for kinase inhibitors, often acting as a "hinge-binder" by forming hydrogen bonds with the backbone of the kinase hinge region.[3][15]

SAR studies on 4-bromobenzamide derivatives as kinase inhibitors highlight the importance of the N-phenyl (R²) moiety for achieving potency and selectivity.

-

N-Aryl Substituents : The nature and substitution pattern on an N-aryl ring are critical. For example, in a series of 4-(arylaminomethyl)benzamides, analogs with a (trifluoromethyl)benzene ring showed potent EGFR inhibition (91-92% at 10 nM).[16][17] This suggests that electron-withdrawing groups on the N-aryl moiety can be beneficial.

-

Linker Modification : The simple amide linker can be elongated or made more complex. The use of a 4-(aminomethyl)benzamide fragment as a flexible linker allowed molecules to adopt favorable geometries to bind the active site of mutant kinases, such as the T315I-mutant of Bcr-Abl.[16][17]

-

Ring Substitution (R¹) : While the 4-bromo group is a common feature, substitutions on the benzamide ring itself can modulate activity. For instance, in related N-phenylbenzamide series, adding a 4-CH₃ group to the benzamide ring resulted in potent activity against leukemia cell lines (IC₅₀ = 1.42 - 2.27 µM).[15]

Table 2: SAR of Benzamide Analogs as Kinase / Antiproliferative Agents

| Compound ID | Core Structure | R¹ (Benzamide Ring) | R² (N-Substituent) | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|---|

| 1b | 4-Methylbenzamide | 4-CH₃ | 2,6-dichloro-9H-purine | HL-60 (Leukemia) | 1.42 | [15] |

| 10 | 4-(Aminomethyl)benzamide | H | 3-CF₃-Phenyl | HL-60 (Leukemia) | 8.2 | [16] |

| 13 | 4-(Aminomethyl)benzamide | H | 4-CF₃-Phenyl | K562 (Leukemia) | 5.6 | [16] |

| 15 | 4-(Aminomethyl)benzamide | H | 4-Br-Phenyl | HL-60 (Leukemia) | 5.6 |[16] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Benzamide derivatives have emerged as promising candidates, with some acting through inhibition of essential bacterial proteins like the cell division protein FtsZ.[9][18]

The SAR for antimicrobial activity often differs significantly from that for anticancer agents, emphasizing the scaffold's versatility.

-

N-Substituents : In a series of N-(4-bromophenyl)thiazol-2-yl derivatives, potent antimicrobial activity against Gram-positive bacteria was observed (IC₅₀: 10–25 μM).[19] This indicates that heterocyclic R² substituents are favorable for antimicrobial action.

-

Core Modifications : A study of 3/4-bromo benzohydrazides found that specific benzylidene substitutions on the hydrazide moiety led to potent antimicrobial agents.[20] This highlights that modifications to the amide linker itself can be a fruitful strategy.

-

Quantitative SAR (QSAR) : QSAR studies on benzohydrazides indicated that antimicrobial activity was best described by electronic and topological parameters, suggesting that overall molecular shape and electron distribution are key determinants of activity.[20]

Table 3: SAR of 4-Bromobenzamide Analogs as Antimicrobial Agents

| Compound Series | General Structure | Target | Activity (MIC/IC₅₀ in µM) | Key Insight | Reference |

|---|---|---|---|---|---|

| d-series | N-(4-(4-bromophenyl)thiazol-2-yl) derivatives | Gram-positive bacteria | 10–25 | Thiazole-based R² groups confer potent antimicrobial activity. | [19] |

| Compound 12 | 4-bromo-N'-(substituted benzylidene)benzohydrazide | Bacteria / Fungi | pMICam = 1.67 µM/ml | Modification of the amide to a hydrazide linker with specific substitutions yields high potency. |[20] |

Core Experimental Workflows and Protocols

To translate SAR insights into practice, robust and reproducible experimental methodologies are essential. The following protocols describe common procedures for the synthesis and evaluation of 4-bromobenzamide derivatives.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling and Amide Formation

This workflow demonstrates a common strategy for diversifying the 4-bromobenzamide scaffold by first modifying the aromatic ring and then adding the R² group.

Step-by-Step Methodology:

-

Suzuki-Miyaura Coupling:

-

To a solution of 4-bromobenzamide (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add the desired boronic acid or ester (1.1 eq).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, ~0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting biaryl-carboxamide intermediate by column chromatography.

-

-

Amide Coupling (if starting from a modified benzoic acid):

-

Dissolve the synthesized benzoic acid derivative (1.0 eq) in an anhydrous solvent like DMF or DCM.

-

Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Stir for 10-15 minutes at room temperature.

-

Add the desired primary or secondary amine (R²-NH₂, 1.1 eq) to the mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor completion by TLC or LC-MS.

-

Perform an aqueous workup and purify the final 4-substituted-benzamide derivative by column chromatography or recrystallization.[3]

-

Caption: A typical workflow for SAR-driven lead discovery.

Protocol 2: In Vitro Kinase Inhibition Assay ([γ-³³P]ATP Filter Binding)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[15][21]

Step-by-Step Methodology:

-

Preparation : Prepare serial dilutions of the test compounds in the kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Reaction Setup : In a 96-well plate, add the kinase reaction buffer, recombinant human kinase, and the specific peptide substrate.

-

Compound Addition : Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.

-

Initiation : Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.[21]

-

Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[21]

-

Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Capture : Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.[21]

-

Washing : Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.[21]

-